molecular formula C16H13N3O3S B2682682 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1105238-66-1

2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No. B2682682
CAS RN: 1105238-66-1
M. Wt: 327.36
InChI Key: RFVONRXVWRNFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic chemical compound with a natural or a synthetic origin . It belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of this compound involves several steps. The reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor . This precursor underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR spectrum shows signals at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) .


Chemical Reactions Analysis

The compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR spectrum shows signals at 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) .

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical calculations have been performed for compounds including 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, along with thieno[2,3-d]pyrimidin-4-ones derivatives. These studies, conducted at the HF and DFT levels, help understand the energetic favorability of various tautomeric forms in different solvents, which is crucial for designing compounds with desired properties (Mamarakhmonov et al., 2014).

Synthesis and Biological Activities

New pyridothienopyrimidines and pyridothienotriazines have been synthesized, displaying antimicrobial activities. This research demonstrates the potential of thieno[3,2-d]pyrimidine derivatives in developing compounds with significant biological effects (Abdel-rahman et al., 2002).

Photokinetics

The solvent's impact on the photokinetics of pyrimidinones, part of the DNA photolesion family, has been studied, providing insight into the photophysical and photochemical properties of these compounds. This research is essential for understanding the stability and reactivity of pyrimidinone derivatives under different conditions (Ryseck et al., 2013).

Synthetic Routes and Derivatives

Efficient synthesis routes have been developed for pyrazinopyrimidine derivatives and cyanomethyl appended pyrimidines, showcasing the versatility of pyrimidinone structures in creating a variety of functionalized molecules with potential applications in medicinal chemistry and materials science (Pratap et al., 2007).

properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-21-12-4-3-10(7-13(12)22-2)11-8-23-15-14(11)18-9-19(6-5-17)16(15)20/h3-4,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVONRXVWRNFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.